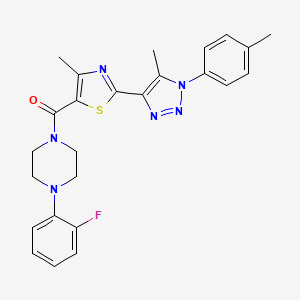

(4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone

Description

The compound "(4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone" features a hybrid structure combining a piperazine ring substituted with a 2-fluorophenyl group, linked via a methanone bridge to a thiazole core. The thiazole moiety is further functionalized with a 4-methyl group and a 1-(p-tolyl)-1H-1,2,3-triazol-4-yl substituent. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight its relevance in antimicrobial and receptor-targeting applications .

Properties

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-[4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6OS/c1-16-8-10-19(11-9-16)32-18(3)22(28-29-32)24-27-17(2)23(34-24)25(33)31-14-12-30(13-15-31)21-7-5-4-6-20(21)26/h4-11H,12-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRYMJODJDPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(2-fluorophenyl)piperazin-1-yl)(4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with related compounds.

Chemical Structure

The compound consists of several functional groups that may contribute to its biological activity:

- Piperazine ring : Known for its role in various pharmacological agents.

- Triazole and thiazole moieties : These heterocycles are often associated with antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that compounds containing piperazine and triazole structures exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.24 to 1.9 μg/mL against various bacterial strains .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.24 | Staphylococcus aureus |

| Compound B | 0.50 | Escherichia coli |

| Target Compound | TBD | TBD |

Anticancer Activity

The triazole derivatives have been evaluated for their anticancer properties. In vitro studies indicate that certain triazole-based compounds can inhibit cancer cell proliferation effectively. For example, derivatives similar to the target compound have shown IC50 values indicating significant cytotoxic effects against various cancer cell lines .

The biological activity of the target compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Compounds with piperazine moieties often act as inhibitors of monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .

- Disruption of Cell Membranes : The presence of thiazole and triazole rings may facilitate interactions with microbial cell membranes, leading to increased permeability and cell death .

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Study 1: MAO Inhibition

A study conducted on similar piperazine derivatives found that certain modifications significantly enhanced MAO-B inhibition, showing IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Study 2: Antimicrobial Efficacy

In a comparative study, a series of piperazine-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of specific substituents on the piperazine ring could enhance antibacterial activity significantly, with some compounds achieving MIC values below 0.25 μg/mL against resistant strains .

Scientific Research Applications

Inhibition of Nucleoside Transporters

Research indicates that derivatives of this compound can act as inhibitors of equilibrative nucleoside transporters (ENTs), particularly ENT2. These transporters are crucial in regulating adenosine levels in cells, which has implications for cancer therapy and neuroprotection. A study highlighted that certain analogues exhibited selectivity for ENT2 over ENT1, suggesting potential for targeted therapeutic strategies in oncology .

Anticancer Activity

Compounds containing thiazole and triazole rings have shown promise in anticancer applications. Specifically, the thiazole moiety is linked to various anticancer agents due to its ability to interact with multiple biological targets. The compound's structure suggests it could inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis .

Anticonvulsant Properties

Thiazole-containing compounds have been explored for their anticonvulsant activities. The synthesis of related compounds has demonstrated significant anticonvulsant effects in animal models, indicating that this compound may possess similar properties. The mechanism often involves modulation of neurotransmitter systems or ion channels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of this compound. Studies have shown that modifications to the piperazine ring or the introduction of different substituents on the thiazole or triazole moieties can significantly alter biological activity. For instance, varying the length and branching of side chains can enhance selectivity for specific biological targets .

Case Study 1: Nucleoside Transporter Inhibition

In a controlled study, a series of analogues derived from the base compound were tested against nucleoside transporter-deficient cells. The results indicated that certain modifications led to enhanced selectivity towards ENT2, providing insights into potential therapeutic applications for conditions like cancer where adenosine signaling plays a role .

Case Study 2: Anticancer Activity Evaluation

A comparative study was conducted on thiazole derivatives against various cancer cell lines. The compound demonstrated moderate cytotoxicity, suggesting its potential as a lead compound for further development. The study emphasized the importance of structural modifications to improve efficacy while minimizing toxicity .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Triazolyl-Thiazole Derivatives

Piperazine-Based Analogues

The 4-(2-fluorophenyl)piperazine moiety is shared with compounds like MK37 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) and 4-benzyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(thiomorpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (). Notable differences include:

- Aryl Group Variations : The 2-fluorophenyl group in the target compound vs. trifluoromethylphenyl (MK37) or p-tolyl groups alters steric and electronic interactions with receptors (e.g., serotonin or dopamine receptors) .

- Linker Diversity: Methanone bridges (target) vs. ethanone or methylene linkers (MK37, ) may modulate pharmacokinetic properties such as blood-brain barrier penetration .

Table 2. Piperazine Derivatives: Structural and Pharmacological Insights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for constructing the thiazole-triazole-piperazine scaffold in this compound?

- Methodology: A multi-step approach is typically employed:

- Step 1: Synthesize the thiazole core via Hantzsch thiazole synthesis, using brominated intermediates to introduce the 4-methyl group (e.g., 2-bromo-4-methylthiazole) .

- Step 2: Functionalize the thiazole at C-2 with a 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity at the triazole’s C-4 position .

- Step 3: Couple the piperazine moiety (4-(2-fluorophenyl)piperazine) to the methanone group using nucleophilic acyl substitution under anhydrous conditions .

Q. How can researchers verify the regiochemical assignment of the 1,2,3-triazole substituents?

- Methodology: Use single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in triazole orientation. For example, in analogous compounds, SCXRD confirmed the 1,4-disubstitution pattern of triazoles via bond-length analysis (C–N distances: 1.32–1.34 Å for triazole rings) .

- Alternative: Employ NOESY NMR to detect spatial proximity between triazole protons and adjacent groups (e.g., p-tolyl methyl protons) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities of analogous triazole-thiazole hybrids?

- Case Study: In isostructural chloro/bromo derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole), SCXRD revealed halogen-dependent variations in π-π stacking and hydrogen bonding, which correlate with antimicrobial potency .

- Methodology: Compare Hirshfeld surfaces and interaction energies (e.g., Cl/Br···π contacts) to rationalize activity differences. Use docking studies to map binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies optimize the pharmacokinetic profile of this compound, given its fluorophenyl and piperazine motifs?

- Lipophilicity Adjustment: Replace the 2-fluorophenyl group with a 4-fluorophenyl substituent to reduce logP (logP difference: ~0.3–0.5 units) while retaining serotonin receptor affinity, as seen in related piperazine derivatives .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to inhibit CYP450-mediated oxidation, as demonstrated in fluorophenyl-piperazine analogs .

Data Analysis & Structural Characterization

Q. How should researchers interpret conflicting NMR and mass spectrometry (MS) data for this compound?

- Case Example: A discrepancy between [M+H]⁺ (MS) and proton integration (NMR) may arise from residual solvents (e.g., DMSO-d₆) masking key signals.

- Resolution:

- Step 1: Perform high-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₉H₂₆F₂N₆OS requires m/z 546.1893).

- Step 2: Use DEPT-135 NMR to distinguish CH₃ (4-methylthiazole) and CH₂ (piperazine) groups .

Q. What crystallographic parameters are critical for resolving disorder in the piperazine ring?

- Parameters: Refine anisotropic displacement parameters (ADPs) and apply restraints to bond lengths (C–N: 1.45–1.50 Å) and angles (N–C–C: 109.5°) .

- Example: In a related structure (C20H13ClN2O2S), monoclinic P21/c symmetry with Z = 4 and β = 91.56° provided sufficient resolution for disorder modeling .

Biological Activity & Mechanism

Q. How can researchers design assays to evaluate the serotonin receptor (5-HT) modulation potential of this compound?

- Assay Design:

- In vitro: Use HEK-293 cells transfected with human 5-HT₁A receptors. Measure cAMP inhibition via ELISA (IC₅₀ < 100 nM for high affinity) .

- Selectivity Screening: Cross-test against 5-HT₂A and dopamine D₂ receptors to assess off-target effects .

Q. What structural features correlate with antimicrobial activity in triazole-thiazole hybrids?

- SAR Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.